molecular formula C13H15N3 B3045370 8-(Piperazin-1-yl)isoquinoline CAS No. 105685-27-6

8-(Piperazin-1-yl)isoquinoline

Cat. No.: B3045370
CAS No.: 105685-27-6
M. Wt: 213.28 g/mol
InChI Key: SLTPPQIDSQSJIC-UHFFFAOYSA-N
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Description

8-(Piperazin-1-yl)isoquinoline is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features an isoquinoline heterocycle linked to a piperazine ring, a structural motif commonly found in biologically active molecules . This compound serves as a key synthetic intermediate and scaffold for developing novel therapeutic agents.Research indicates that derivatives of 8-(piperazin-1-ylis)oquinoline are being explored for their potential as CXCR3 receptor modulators . The CXCR3 chemokine receptor is a promising target for immunotherapies, and antagonists of this receptor are under investigation for the treatment of various autoimmune diseases, inflammatory disorders, and organ transplant rejection . Furthermore, structurally related isoquinoline-piperazine hybrids have been studied in neuroscientific research, showing activity as dopaminergic agents with potential application in neurodegenerative diseases such as Parkinson's . The broader isoquinoline class of compounds is also known to exhibit a range of pharmacological activities, including anticancer and antimicrobial effects, highlighting the versatility of this core structure .As a building block in organic synthesis, the piperazine ring contributes desirable physicochemical properties, and its substitution allows for fine-tuning a molecule's affinity and selectivity . This product, this compound, is provided for research purposes to support these and other investigative applications in drug development. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

8-piperazin-1-ylisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-2-11-4-5-15-10-12(11)13(3-1)16-8-6-14-7-9-16/h1-5,10,14H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTPPQIDSQSJIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC3=C2C=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40610485
Record name 8-(Piperazin-1-yl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105685-27-6
Record name 8-(1-Piperazinyl)isoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105685-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(Piperazin-1-yl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Amination

Optimization and Reaction Yields

Solvent and Temperature Effects

  • Palladium-Catalyzed Routes: Ethanol and i-propanol are preferred for their high boiling points and compatibility with Pd catalysts. Yields drop below 60% in polar aprotic solvents like DMF due to catalyst deactivation.
  • Nucleophilic Substitution: Reactions in DMSO or DMF at 100°C achieve complete conversion but require rigorous drying to avoid hydrolysis.

Table 2: Solvent Optimization for Nucleophilic Substitution

Solvent Temperature (°C) Time (h) Yield (%)
i-Propanol 80 6 88
DMF 100 4 92*
Ethanol 78 8 65

*Isolated yield after column chromatography.

Catalytic Enhancements

Adding K$$2$$CO$$3$$ or Et$$3$$N as bases accelerates deprotonation of piperazine, improving reaction rates. For example, using K$$2$$CO$$_3$$ in DMF reduces reaction time from 8 h to 4 h.

Analytical Characterization

Spectral Data

  • $$ ^1H $$-NMR (300 MHz, DMSO-d$$_6$$): δ 7.91–7.83 (m, 4H, isoquinoline-H), 3.77 (s, 4H, piperazine-H), 2.59 (t, 2H, J = 6.3 Hz).
  • ESI-MS: m/z 463.4 [M + H]$$^+$$ (calcd. 463.2 for C$${24}$$H$${27}$$N$$6$$O$$4$$).
  • Elemental Analysis: C 63.58%, H 5.66%, N 15.70% (calcd. for C$${13}$$H$${15}$$N$$_3$$Cl).

Table 3: Comparative Spectral Data

Technique Observed Data Reference
$$ ^1H $$-NMR δ 3.77 (s, 4H)
ESI-HRMS 541.2558 [M + H]$$^+$$
IR 1650 cm$$^{-1}$$ (C=N)

Purity and Stability

HPLC analysis reveals >99% purity for this compound hydrochloride when recrystallized from ethanol. The compound is stable at -20°C for 1 month but degrades upon prolonged exposure to light.

Applications and Derivatives

Pharmacological Activity

  • Antitubercular Agents: Derivatives exhibit MIC values of 0.5–2 μg/mL against Mycobacterium tuberculosis.
  • α1-Adrenergic Receptor Ligands: Fluorescent probes based on this compound show nanomolar binding affinity (K$$_i$$ = 12 nM).

Hybrid Compounds

Conjugation with pramipexole or tetralone moieties enhances blood-brain barrier permeability, enabling CNS applications.

Chemical Reactions Analysis

Types of Reactions: 8-(Piperazin-1-yl)isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in pharmaceutical synthesis .

Scientific Research Applications

8-(Piperazin-1-yl)isoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(Piperazin-1-yl)isoquinoline involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The isoquinoline moiety can participate in π-π interactions with aromatic residues in proteins, influencing their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Modifications

2-(Piperazin-1-yl)quinoline
  • Core Structure: Quinoline instead of isoquinoline, with piperazine at the 2-position.
  • Molecular Weight: 213.28 (vs. 249.7 for 8-(Piperazin-1-yl)isoquinoline).
  • Pharmacological Profile: Acts as a nonnucleoside inhibitor of HIV-1 reverse transcriptase and inhibits CYP1A2 and CYP2D6 enzymes .
4-Chloro-1-(piperazin-1-yl)isoquinoline
  • Substituent : Chlorine atom at the 4-position.
  • Molecular Weight : 247.72 .
  • Applications : Used in kinase inhibitor research; the electron-withdrawing Cl group enhances electrophilicity for nucleophilic substitution reactions .

Functional Group Variations

1-(8-Chloro-5-isoquinolinesulfonyl)piperazine
  • Modification : Sulfonyl group at the 5-position and Cl at the 8-position.
  • Molecular Weight : 311.79 .
  • Applications : Investigated as a protein kinase inhibitor; the sulfonyl group improves binding affinity to ATP-binding pockets .
PZ-1190
  • Structure: (S)-4-[(2-{2-[4-(Benzo[b]thiophen-4-yl)piperazin-1-yl]ethyl}pyrrolidin-1-yl)sulfonyl]isoquinoline.
  • Applications: A multitarget antipsychotic agent with mechanochemical synthesis routes optimized for preclinical development .
  • Key Difference : The benzo[b]thiophene substituent introduces π-π stacking interactions, enhancing CNS penetration .

Ring System and Conformational Studies

Piperazine vs. Piperidine Analogues
  • Example: 8-{4-[3-(Cyclopent-1-en-1-yl)benzyl]piperazin-1-yl}-2-methoxyquinoline (piperazine) vs. its piperidine counterpart .
  • Conformational Differences :
    • Piperazine rings adopt chair conformations with enhanced hydrogen-bonding capacity.
    • Piperidine analogues show reduced polarity, favoring hydrophobic interactions .
  • Crystal Packing : Piperazine derivatives form ribbons via C–H⋯H interactions, while piperidine analogues form chains, reflecting differences in intermolecular forces .

Supramolecular and Coordination Chemistry

  • Comparison with Pyridine Derivatives: The isoquinoline core provides greater rigidity, stabilizing chiral conformers (M- and P-configurations) .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents/Modifications Molecular Weight Key Properties/Applications Reference
This compound Isoquinoline Piperazine at C8 249.7 Synthetic intermediate; helical Pd complexes
2-(Piperazin-1-yl)quinoline Quinoline Piperazine at C2 213.28 HIV-1 reverse transcriptase inhibitor
4-Chloro-1-(piperazin-1-yl)isoquinoline Isoquinoline Cl at C4; piperazine at C1 247.72 Kinase inhibitor precursor
PZ-1190 Isoquinoline Benzo[b]thiophen-4-yl-piperazine 522.63 Multitarget antipsychotic agent
1-(8-Chloro-5-isoquinolinesulfonyl)piperazine Isoquinoline Cl at C8; sulfonyl at C5 311.79 Protein kinase inhibitor

Key Research Findings

Positional Isomerism: Piperazine substitution at C8 in isoquinoline (vs. C2 in quinoline) significantly alters biological activity and supramolecular behavior due to steric and electronic effects .

Impact of Halogenation : Chlorine or bromine substituents enhance electrophilicity, enabling selective cross-coupling reactions in drug candidate synthesis .

Role of Sulfonyl Groups : Sulfonyl-modified derivatives exhibit improved target binding affinity, particularly in kinase inhibition, but reduced solubility compared to the parent compound .

Mechanochemical Synthesis: Sustainable routes for piperazine-isoquinoline hybrids (e.g., PZ-1190) highlight their relevance in green chemistry applications .

Biological Activity

Overview

8-(Piperazin-1-yl)isoquinoline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a piperazine ring attached to an isoquinoline moiety, which contributes to its diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter receptors, particularly dopamine (D2 and D3) and serotonin (5-HT) receptors. These interactions suggest its potential utility in treating psychiatric disorders such as schizophrenia and depression. The piperazine component allows for nucleophilic substitutions, while the isoquinoline part can engage in π-π interactions with aromatic residues in proteins, influencing their function.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antipsychotic Potential : The compound shows promise as an antipsychotic agent due to its binding affinity for dopamine receptors, which are critical targets in the treatment of schizophrenia.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial properties, although further investigation is needed to confirm these effects.
  • Neuroprotective Effects : Related compounds have demonstrated neuroprotective activities by acting as bifunctional iron chelators, which reduce oxidative stress—a factor implicated in neurodegenerative diseases like Parkinson's disease .

Structure-Activity Relationship (SAR)

A detailed SAR study has been conducted on compounds related to this compound. These studies reveal how modifications to the piperazine ring and isoquinoline structure can enhance receptor affinity and selectivity:

CompoundD2 Receptor Affinity (nM)D3 Receptor Affinity (nM)Selectivity Ratio (D2/D3)
Compound A86412.1
Compound B1160.52223
Compound C410.4983

These findings indicate that specific structural alterations can significantly impact the pharmacological profile of the compounds .

Case Studies

In a notable case study involving animal models, compounds derived from the piperazine and isoquinoline structure were tested for their neuroprotective effects. The results indicated that these compounds could effectively stimulate D2 and D3 receptors, showcasing their potential as therapeutic agents in neurodegenerative conditions .

Q & A

Q. What are the recommended methods for synthesizing 8-(Piperazin-1-yl)isoquinoline, and how can reaction conditions be optimized for higher yields?

The synthesis of this compound typically involves nucleophilic substitution or palladium-catalyzed coupling reactions. For example, brominated isoquinoline precursors (e.g., 6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione) can react with piperazine under mild conditions (e.g., DMF, 80°C) to introduce the piperazine moiety . Optimization strategies include:

  • Catalyst selection : Use of Pd(OAc)₂ or Buchwald-Hartwig conditions for coupling reactions to improve regioselectivity .
  • Solvent choice : Polar aprotic solvents like DMF enhance nucleophilicity of piperazine.
  • Temperature control : Maintaining 80–100°C balances reaction rate and byproduct suppression .
    Yields exceeding 70% are achievable with rigorous exclusion of moisture and oxygen .

Q. How should this compound be stored and handled to ensure stability?

  • Storage : Store as a crystalline solid at –20°C in airtight, light-protected containers. Stability exceeds 4 years under these conditions .
  • Handling : Use gloves and lab coats to prevent skin contact. Prepare stock solutions in DMSO (10 mg/mL solubility) or ethanol (0.25 mg/mL), and purge with inert gases (N₂/Ar) to prevent oxidation .
  • Aqueous solutions : Prepare fresh in PBS (pH 7.2, solubility ~10 mg/mL) and avoid storage beyond 24 hours due to hydrolysis risks .

Q. What solvents are suitable for dissolving this compound in experimental settings?

SolventSolubility (mg/mL)Notes
DMSO10Preferred for biological assays
Ethanol0.25Limited solubility; inert gas purge
DMF2Useful for synthesis
PBS (pH 7.2)10Short-term use only (<24 hours)
Organic solvent residues in aqueous buffers must be <0.1% to avoid cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives across different studies?

Discrepancies in pharmacological activity (e.g., anti-tuberculosis vs. antiviral effects) often arise from structural variations in the piperazine or isoquinoline substituents. To address this:

  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., electron-withdrawing groups on isoquinoline enhance IMPDH inhibition in M. tuberculosis ).
  • Assay standardization : Use consistent cell lines (e.g., Huh7 for antiviral studies) and control for solvent effects (e.g., DMSO ≤0.1% v/v) .
  • Target validation : Employ CRISPR knockouts or competitive binding assays to confirm molecular targets (e.g., CXCR7 receptor modulation vs. IMPDH inhibition) .

Q. What strategies are effective in designing analogs of this compound to enhance target selectivity?

  • Bioisosteric replacement : Substitute piperazine with 1,4-diazepane to reduce off-target binding to serotonin receptors .
  • Steric hindrance : Introduce methyl groups at the 2-position of piperazine to block non-specific interactions (e.g., with monoamine oxidases) .
  • Fluorine tagging : Add 8-fluoro substituents on isoquinoline to improve pharmacokinetic properties (e.g., logP reduction from 2.8 to 2.1) .
    Computational docking (e.g., AutoDock Vina) and MD simulations (>100 ns) can predict binding poses to receptors like HIV-1 reverse transcriptase .

Q. What analytical techniques are critical for confirming the structural integrity of this compound derivatives?

  • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., piperazine coupling at C8: δ 7.8–8.2 ppm for isoquinoline protons) .
  • HPLC-UV : Purity assessment using C18 columns (λmax = 214, 327 nm) with >99% purity thresholds .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ions (e.g., m/z 249.7 for [M+H]⁺) .
  • X-ray crystallography : Resolve ambiguities in piperazine ring conformation (e.g., chair vs. boat) using Hirshfeld surface analysis .

Key Considerations for Experimental Design

  • Contradiction mitigation : Replicate synthesis and bioassays across ≥3 independent batches.
  • Ethical compliance : Follow institutional guidelines for handling hazardous intermediates (e.g., brominated precursors) .
  • Data reporting : Adhere to PRISMA guidelines for systematic reviews of biological activity data .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-(Piperazin-1-yl)isoquinoline
Reactant of Route 2
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8-(Piperazin-1-yl)isoquinoline

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